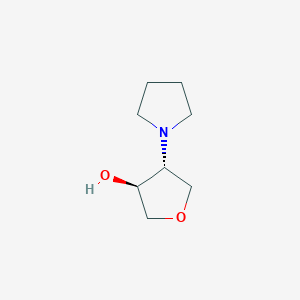
(3S,4R)-4-(pyrrolidin-1-yl)oxolan-3-ol
説明
(3S,4R)-4-(pyrrolidin-1-yl)oxolan-3-ol is a chiral compound that features a pyrrolidine ring attached to an oxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(pyrrolidin-1-yl)oxolan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-glycidol and pyrrolidine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate to deprotonate the glycidol, facilitating the nucleophilic attack by pyrrolidine.
Reaction Steps: The reaction proceeds through the opening of the epoxide ring of glycidol by pyrrolidine, resulting in the formation of the desired oxolane ring with the pyrrolidine substituent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction under controlled temperature and pressure conditions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
化学反応の分析
Types of Reactions
(3S,4R)-4-(pyrrolidin-1-yl)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine or oxolane ring can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often
生物活性
(3S,4R)-4-(pyrrolidin-1-yl)oxolan-3-ol is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a pyrrolidine ring attached to an oxolane ring, which contributes to its unique biological properties. Its IUPAC name is (3S,4R)-4-pyrrolidin-1-yloxolan-3-ol, and it is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C8H15NO2 |
| Molecular Weight | 157.21 g/mol |
| InChI | InChI=1S/C8H15NO2/c10-8-6... |
| InChI Key | DDNOMPVVYITSSN-HTQZYQBOSA-N |
The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific receptors. The compound's structure allows it to interact with various molecular targets, influencing biochemical pathways and cellular processes. Its potential mechanisms include:
- Receptor Binding : The compound may bind to receptors involved in neurological processes, suggesting potential applications in treating neurological disorders.
- Enzyme Interaction : It may inhibit or modulate the activity of specific enzymes that play crucial roles in metabolic pathways.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. A study demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage, potentially through the modulation of antioxidant pathways.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In vitro studies have revealed its effectiveness against various bacterial strains, suggesting its utility in developing new antibiotics .
Antiviral Potential
In silico studies have explored the potential of this compound as a therapeutic agent against viral infections, including SARS-CoV-2. Molecular docking simulations indicate that it may fit well into the binding sites of viral proteases, which are critical for viral replication .
Case Studies
- Neuroprotective Study : A study involving neuronal cell cultures treated with this compound demonstrated a significant reduction in cell death under oxidative stress conditions compared to control groups. The results suggest that the compound could be further investigated for its therapeutic potential in neurodegenerative diseases.
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited comparable or superior antibacterial activity against Gram-positive bacteria, highlighting its potential as a lead compound in antibiotic development .
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
特性
IUPAC Name |
(3S,4R)-4-pyrrolidin-1-yloxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-8-6-11-5-7(8)9-3-1-2-4-9/h7-8,10H,1-6H2/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNOMPVVYITSSN-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2COCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)[C@@H]2COC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















